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Compound of Interest

Compound Name: ZINC4497834

Cat. No.: B15566663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution,
Metabolism, Excretion, and Toxicity (ADMET) profile of the compound ZINC4497834. The
predictions have been generated using a consensus approach, leveraging multiple well-
established computational models to provide a robust evaluation of the compound's potential
as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its
pharmacokinetic behavior. These properties for ZINC4497834 were predicted using the
SwissADME web server.

Property Predicted Value Reference
Molecular Formula C17H22N205S2 SwissADME
Molecular Weight 414.50 g/mol SwissADME
LogP (Consensus) 2.65 SwissADME
Water Solubility (LogS) -3.58 SwissADME

Topological Polar Surface Area
(TPSA)

128.14 Az SwissADME
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Pharmacokinetic Profile (ADME)
Absorption

The absorption of a drug is a key factor in its bioavailability. The following table summarizes the
predicted absorption properties of ZINC4497834.

Predicted . L.
Parameter o Prediction Tool
ValuelClassification

Human Intestinal Absorption High admetSAR 2.0

Caco-2 Permeability (logPapp) 0.96 pkCSM

P-glycoprotein Substrate No SwissADME, admetSAR 2.0

P-glycoprotein Inhibitor No pkCSM
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target
effects.

Predicted o
Parameter Prediction Tool

Valuel/Classification

Volume of Distribution (VDss,

-0.154 pkCSM
log L/kg)
Blood-Brain Barrier (BBB)
- Low admetSAR 2.0, pkCSM
Permeability
CNS Permeability No SwissADME
Plasma Protein Binding High (>90%) pkCSM
Metabolism

Drug metabolism is a critical process that affects the clearance and potential for drug-drug
interactions.
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Predicted . L.
Parameter o Prediction Tool
ValuelClassification

CYP1AZ2 Inhibitor No SwissADME, pkCSM
CYP2C19 Inhibitor Yes SwissADME, pkCSM
CYP2C9 Inhibitor Yes SwissADME, pkCSM
CYP2D6 Inhibitor No SwissADME, pkCSM
CYP3A4 Inhibitor No SwissADME, pkCSM
CYP1A2 Substrate No pkCSM
CYP2C19 Substrate No pkCSM
CYP2C9 Substrate Yes pkCSM
CYP2D6 Substrate No pkCSM
CYP3A4 Substrate Yes pkCSM
Excretion

The route and rate of excretion are important for determining the dosing regimen.

Predicted . L.
Parameter o Prediction Tool
ValuelClassification

Total Clearance (log ml/min/kg)  0.355 pkCSM

Renal OCT2 Substrate No pkCSM

Toxicity Profile

Early assessment of potential toxicity is crucial in drug development to minimize the risk of
adverse effects.
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] Predicted I
Endpoint o Prediction Tool
ValuelClassification

AMES Toxicity Non-mutagenic admetSAR 2.0, pkCSM
Carcinogenicity Non-carcinogen admetSAR 2.0

hERG I Inhibitor No pkCSM

hERG Il Inhibitor No pkCSM

Hepatotoxicity Yes pkCSM

Skin Sensitisation No pkCSM

Minnow Toxicity (log mM) -0.635 pkCSM

Experimental Protocols

The ADMET profile of ZINC4497834 was generated using the following publicly accessible in
silico tools. The methodologies employed by these platforms are based on quantitative
structure-activity relationship (QSAR) models and machine learning algorithms trained on large
datasets of experimental data.

o SwissADME: This web tool provides predictions for physicochemical properties,
pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1] The predictions are
based on a combination of established computational methods and in-house developed
models. For example, the consensus LogP is an average of multiple predictive models.

e admetSAR 2.0: This platform is a comprehensive source for ADMET property prediction. It
utilizes a large curated database of chemical structures and their corresponding
experimental ADMET data to build predictive models.[2][3][4] The models are developed
using various machine learning algorithms, including support vector machines and k-nearest
neighbors.

o pkCSM: This tool uses a novel approach based on graph-based signatures to develop
predictive models for pharmacokinetic and toxicity properties. These sighatures encode the
structural and physicochemical information of a molecule, which is then used to train
machine learning models to predict various ADMET endpoints.
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Visualizations

The following diagrams illustrate key aspects of the in silico ADMET prediction workflow and
relevant biological pathways.
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In silico ADMET prediction workflow for ZINC4497834.
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Predicted metabolic pathway for ZINC4497834.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: ADMET Prediction and
Modeling of ZINC4497834]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566663#zinc4497834-admet-prediction-and-
modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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